(5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound with a unique structure that includes a thiazolo-triazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps. The key steps include the formation of the thiazolo-triazole core and the subsequent attachment of the benzylidene and methylphenyl groups. Common reagents used in these reactions include thioamides, hydrazines, and aldehydes. The reaction conditions often involve heating under reflux and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of catalysts, improved purification techniques, and large-scale reactors to handle the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The benzylidene group can be reduced to a benzyl group.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions typically occur under controlled temperatures and may require catalysts to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the benzylidene group would yield a benzyl group.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound has been studied for its potential as an antioxidant due to the presence of the hydroxyl group. It may also have applications in the study of enzyme inhibition and protein interactions.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Its antioxidant properties may make it useful in the treatment of diseases related to oxidative stress, such as neurodegenerative disorders.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. It may also be used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with molecular targets such as enzymes and proteins. The hydroxyl group can participate in hydrogen bonding, while the thiazolo-triazole core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and affect cellular pathways involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: This compound shares the tert-butyl group but has a different core structure.
Ethyl acetoacetate: This compound has a similar ester functional group but lacks the thiazolo-triazole core.
Uniqueness
(5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is unique due to its combination of a thiazolo-triazole core with benzylidene and methylphenyl groups. This unique structure provides it with specific chemical and biological properties that are not found in similar compounds.
Properties
Molecular Formula |
C26H29N3O2S |
---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
(5Z)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C26H29N3O2S/c1-15-9-8-10-17(11-15)22-27-24-29(28-22)23(31)20(32-24)14-16-12-18(25(2,3)4)21(30)19(13-16)26(5,6)7/h8-14,30H,1-7H3/b20-14- |
InChI Key |
QDJZGRRTTGUNLT-ZHZULCJRSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NN3C(=O)/C(=C/C4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C)/SC3=N2 |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=O)C(=CC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C)SC3=N2 |
Origin of Product |
United States |
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